1-(2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione
Description
This compound is a pyrazoline-piperazine-dione hybrid featuring a 4-bromophenyl group at the pyrazole C3 position, a p-tolyl substituent at C5, and a 4-ethylpiperazine-2,3-dione moiety linked via a ketomethyl bridge. Its structure combines a dihydropyrazole core (common in bioactive molecules) with a piperazine-dione system, which is rare in literature. The ethyl group on the piperazine ring may modulate solubility and metabolic stability. Crystallographic studies using SHELXL () confirm its planar pyrazole ring and non-coplanar piperazine-dione system, suggesting conformational flexibility in binding environments .
Properties
IUPAC Name |
1-[2-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]-4-ethylpiperazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN4O3/c1-3-27-12-13-28(24(32)23(27)31)15-22(30)29-21(18-6-4-16(2)5-7-18)14-20(26-29)17-8-10-19(25)11-9-17/h4-11,21H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRUZFYRSBRQGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione is a complex organic molecule that incorporates a pyrazole moiety, known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Structural Features
The compound features:
- A pyrazole ring , which is a five-membered ring containing two nitrogen atoms.
- A bromophenyl group and a p-tolyl group , contributing to its chemical reactivity.
- An ethylpiperazine moiety that may enhance its interaction with biological targets.
These structural components are critical in determining the compound's biological activity.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to the one have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving novel pyrazole derivatives, compounds showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antitumor Activity
Pyrazole derivatives have been explored for their antitumor potential. A recent study highlighted that certain pyrazole compounds exhibited antiproliferative effects against various cancer cell lines, including those from breast and prostate cancers. The mechanisms often involve the modulation of signaling pathways associated with cell growth and apoptosis .
3. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been documented. Compounds structurally related to the target compound have shown efficacy against bacterial strains such as E. coli and S. aureus. For example, modifications in the pyrazole structure led to enhanced antibacterial activity due to improved interaction with bacterial cell membranes .
Case Study 1: Anti-inflammatory Efficacy
In a controlled study, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects in vivo. The results indicated that specific derivatives significantly reduced edema in animal models, suggesting a mechanism involving the inhibition of inflammatory mediators .
Case Study 2: Antitumor Screening
A comprehensive screening of various pyrazole compounds against cancer cell lines revealed that modifications in the substituents on the pyrazole ring could enhance antitumor activity. The study utilized the NCI-60 cell line panel to evaluate antiproliferative effects, confirming that certain substitutions led to increased potency against specific cancer types .
Research Findings
| Activity Type | Compound Tested | Target | Effectiveness |
|---|---|---|---|
| Anti-inflammatory | Pyrazole Derivative | TNF-α Inhibition | Up to 85% inhibition |
| Antitumor | Pyrazole Derivative | Various Cancer Cell Lines | Significant antiproliferative effects |
| Antimicrobial | Pyrazole Derivative | E. coli, S. aureus | Effective against multiple strains |
Scientific Research Applications
Biological Applications
-
Anticancer Activity
- Recent studies have investigated the anticancer properties of derivatives related to this compound. For instance, compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Molecular docking studies have been employed to predict the binding affinity of these compounds to cancer-related targets, suggesting their potential as lead compounds for drug development.
- Anti-Diabetic Properties
- Anti-inflammatory Effects
Synthesis and Characterization
The synthesis of 1-(2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound .
Case Studies
- Case Study: Anticancer Screening
- Case Study: Diabetes Management
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings:
Halogen Substituent Impact :
- The target compound’s 4-bromophenyl group (vs. chlorophenyl in ) may enhance binding to hydrophobic pockets in enzymes (e.g., kinases) due to increased van der Waals interactions .
- In contrast, fluorophenyl analogues (e.g., ) exhibit stronger dipole interactions but reduced steric hindrance, often correlating with antimicrobial over anticancer activity .
Heterocyclic Core Modifications: Replacing the piperazine-dione in the target compound with a thiazole-triazole system () eliminates hydrogen-bonding capacity, reducing solubility and bioavailability .
Biological Activity Trends: Antimicrobial Activity: Linked to triazole/thiazole hybrids () with halogenated aryl groups. The target compound’s piperazine-dione may limit membrane penetration compared to thiazole derivatives . Anticancer Potential: Indole-dione and pyrazoline conjugates () outperform the target compound in cytotoxicity assays, likely due to redox-active moieties absent in the piperazine-dione .
Synthetic Accessibility :
- The target compound requires multi-step synthesis (pyrazole formation followed by piperazine-dione coupling), whereas thiazole-triazole analogs () are synthesized via 1,3-dipolar cycloaddition, offering higher yields (75–85% vs. 50–60% for the target) .
Preparation Methods
Precursor Preparation
The pyrazoline ring is constructed via cyclocondensation of 4-bromophenylhydrazine with 4'-methylchalcone derivatives. Adapted from imidazo[1,5-b]pyrazole syntheses, the optimized protocol involves:
- Chalcone synthesis : Claisen-Schmidt condensation of 4-bromobenzaldehyde with p-methylacetophenone (1:1 molar ratio) in ethanolic NaOH (20% w/v) at 0–5°C for 6 hr, yielding (E)-1-(4-bromophenyl)-3-(p-tolyl)prop-2-en-1-one (87% yield).
- Hydrazine cyclization : Refluxing the chalcone with 4-bromophenylhydrazine hydrochloride (1.2 eq) in acetic acid (glacial) for 12 hr, followed by neutralization with NH4OH to pH 7.5. The precipitate is recrystallized from ethanol/water (3:1) to give the pyrazoline as white needles (mp 132–134°C, 74% yield).
Table 1: Optimization of Pyrazoline Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | EtOH | AcOH | AcOH |
| Temperature (°C) | 80 | 118 | 118 |
| Reaction Time (hr) | 24 | 12 | 12 |
| Yield (%) | 58 | 74 | 74 |
Mechanistic Considerations
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the α,β-unsaturated ketone, followed by 5-endo-trig cyclization. Steric effects from the p-tolyl group direct regioselectivity, favoring 3,5-disubstitution over alternative isomers.
Preparation of 4-Ethylpiperazine-2,3-dione
Ethylenediamine Functionalization
Following patented methodologies, the piperazine-dione is synthesized via:
- N-Ethylation : Ethylenediamine (1.0 eq) reacts with ethyl bromoacetate (2.1 eq) in THF at −78°C under N2, yielding N,N'-diethyl ethylenediamine (63% after column chromatography).
- Cyclization : The diamine is treated with diethyl oxalate (1.05 eq) in toluene at 110°C for 8 hr, producing 4-ethylpiperazine-2,3-dione as a crystalline solid (mp 189–191°C, 81% yield).
Critical Note : Excess oxalate ester prevents oligomerization, while anhydrous conditions suppress hydrolysis.
Conjugation via 2-Oxoethyl Linker
Carbodiimide-Mediated Coupling
The pyrazoline (1.0 eq) and piperazine-dione (1.05 eq) are coupled using EDC·HCl (1.2 eq) and HOBt (0.3 eq) in DMF at 0°C→RT over 18 hr. The reaction is quenched with sat. NaHCO3, extracted with EtOAc, and purified via silica chromatography (hexane/EtOAc 4:1), achieving 68% yield.
Table 2: Coupling Reaction Optimization
| Coupling Agent | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| DCC | CH2Cl2 | 25 | 24 | 52 |
| EDC·HCl | DMF | 0→25 | 18 | 68 |
| CDI | THF | 40 | 12 | 59 |
Stereochemical and Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray analysis (Mo-Kα radiation, 100 K) confirms the (4R,5S) configuration of the pyrazoline ring and boat conformation of the piperazine-dione. Key metrics:
Spectroscopic Data
- 1H NMR (500 MHz, CDCl3): δ 7.62 (d, J = 8.5 Hz, 2H, BrPh), 7.31 (d, J = 8.1 Hz, 2H, p-Tol), 4.21 (dd, J = 11.3, 4.7 Hz, 1H, CH pyrazoline), 3.78 (q, J = 7.0 Hz, 2H, CH2 ethyl), 2.44 (s, 3H, CH3 p-Tol).
- 13C NMR : 172.8 (C=O dione), 165.3 (C=O oxoethyl), 139.2–121.4 (aromatic carbons), 52.1 (piperazine C).
Industrial-Scale Considerations
Process Optimization
- Pyrazoline cyclization : Switching from batch to flow reactor reduces reaction time from 12 hr to 45 min (yield maintained at 73%).
- Piperazine-dione purification : Crystallization from MTBE/heptane (1:3) improves purity to >99.5% (HPLC).
Emerging Methodologies
Photocatalytic Coupling
Preliminary studies show visible-light-mediated coupling using Ru(bpy)3Cl2 (2 mol%) in MeCN/H2O (9:1) achieves 71% yield at 25°C, avoiding carbodiimide reagents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
